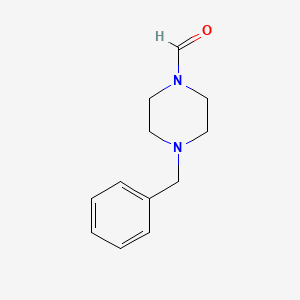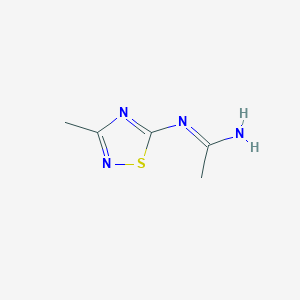
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with appropriate reagents to introduce the acetimidamide group. One common method involves the use of hydrazine derivatives and carbon disulfide under reflux conditions . The reaction is carried out in ethanol or a mixture of ethanol and methyl tert-butyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetimidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in bacterial or cancer cell proliferation. The compound’s heterocyclic structure allows it to interact with DNA or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A similar compound with a different substitution pattern, known for its antimicrobial and anticancer properties.
2-Amino-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with applications in medicinal chemistry and agriculture.
Uniqueness
N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetimidamide group enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C5H8N4S |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethanimidamide |
InChI |
InChI=1S/C5H8N4S/c1-3(6)7-5-8-4(2)9-10-5/h1-2H3,(H2,6,7,8,9) |
InChI Key |
LORXTROQKXVJKJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NSC(=N1)/N=C(\C)/N |
Canonical SMILES |
CC1=NSC(=N1)N=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)
![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)
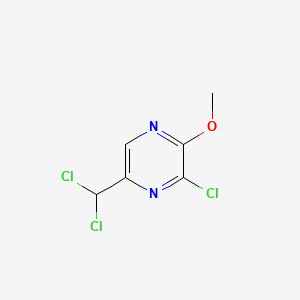
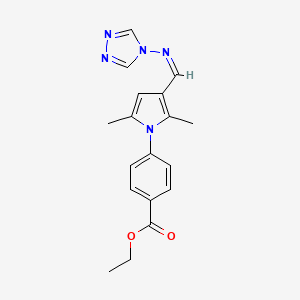

![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)

![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
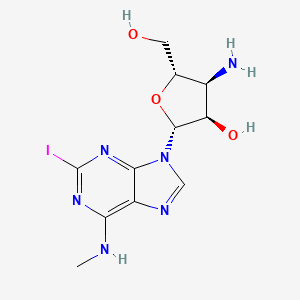
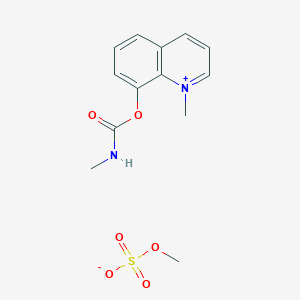
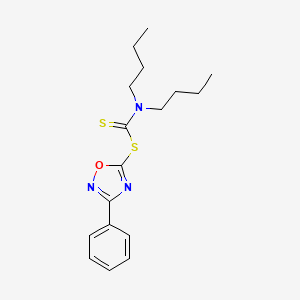
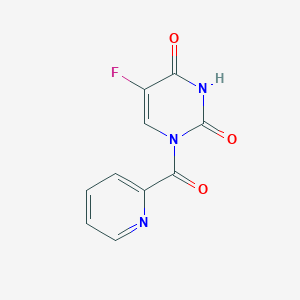
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
